molecular formula C12H11N3 B1359193 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile CAS No. 1155066-35-5

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

Cat. No.: B1359193
CAS No.: 1155066-35-5
M. Wt: 197.24 g/mol
InChI Key: ICXAKIVZXFOJTJ-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

This compound (CAS: 1155066-35-5) has the molecular formula C₁₂H₁₁N₃ and a molar mass of 197.24 g/mol . The structure consists of a pyrazole ring—a five-membered aromatic heterocycle with two adjacent nitrogen atoms—substituted with methyl groups at the 3- and 5-positions. This pyrazole unit is covalently bonded to a benzonitrile group via a nitrogen atom at the 1-position of the pyrazole (Figure 1). The benzonitrile moiety introduces a polar cyano group (-C≡N), enhancing the compound’s solubility in polar organic solvents and its ability to participate in hydrogen bonding.

Table 1: Key Molecular Properties

Property Value
Molecular Formula C₁₂H₁₁N₃
Molecular Weight 197.24 g/mol
CAS Number 1155066-35-5
Key Functional Groups Pyrazole, nitrile

The compound’s IUPAC name, This compound , reflects its substitution pattern and connectivity. Its SMILES notation , CC1=CC(=NN1C2=CC=CC(=C2)C#N)C, provides a concise representation of its atomic arrangement.

Historical Development and Research Context

The synthesis of pyrazole derivatives dates to the late 19th century, but this compound emerged more recently as a specialized ligand in coordination chemistry. Early work on pyrazole chemistry focused on simple derivatives like 3,5-dimethylpyrazole, synthesized via condensation of acetylacetone and hydrazine. The introduction of nitrile-containing aryl groups, such as benzonitrile, arose from the need to tailor ligand electronic properties for metal coordination.

A pivotal advancement was the use of Suzuki-Miyaura cross-coupling reactions to link pyrazole units to aromatic nitriles, as demonstrated in patents describing intermediates for fungicides. For example, 2-chloro-4-(1H-pyrazol-3-yl)benzonitrile—a structural analog—was synthesized via palladium-catalyzed coupling of pyrazole boronic esters with halogenated benzonitriles. These methods laid the groundwork for synthesizing this compound, which combines the steric bulk of methyl groups with the electron-withdrawing nitrile group.

Significance in Heterocyclic Chemistry

Pyrazole derivatives are central to heterocyclic chemistry due to their dual nitrogen atoms, which enable diverse coordination modes with transition metals. The addition of a benzonitrile group amplifies this versatility:

  • Electronic Effects : The nitrile’s strong electron-withdrawing character polarizes the pyrazole ring, enhancing its ability to stabilize metal centers in low oxidation states.
  • Ligand Design : This compound serves as a precursor for pincer ligands , where the pyrazole and nitrile groups coordinate to a metal center, forming stable complexes used in catalysis. For instance, protic pyrazole complexes derived from similar structures exhibit cooperative metal-ligand reactivity in bond activation processes.
  • Supramolecular Chemistry : The nitrile group participates in hydrogen bonding and π-stacking interactions, facilitating the assembly of metal-organic frameworks (MOFs).

Structural Relationship to Pyrazole Chemistry

This compound builds upon foundational pyrazole chemistry. Compared to unsubstituted pyrazole, the methyl groups at the 3- and 5-positions introduce steric hindrance, reducing rotational freedom and enhancing thermal stability. The benzonitrile moiety further differentiates it from simpler pyrazoles like 3,5-dimethylpyrazole, which lack extended conjugation.

Structural Comparisons :

  • 3,5-Dimethylpyrazole : Lacks the benzonitrile group; primarily used as a blocking agent for isocyanates.
  • 4-(3,5-Dimethylpyrazol-1-yl)benzonitrile : A regioisomer with the pyrazole unit at the para position of the benzene ring, exhibiting distinct electronic properties.

The meta-substitution pattern in this compound creates an asymmetrical electronic environment, favoring unsymmetrical coordination geometries in metal complexes. This contrasts with symmetrical ligands like 2,6-bis(3,5-dimethylpyrazol-1-yl)pyridine, which enforce rigid octahedral or trigonal prismatic coordination.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3/c1-9-6-10(2)15(14-9)12-5-3-4-11(7-12)8-13/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXAKIVZXFOJTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile typically involves the reaction of 3,5-dimethylpyrazole with a suitable benzonitrile derivative. One common method includes the use of a coupling reaction facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amines or other reduced forms of the nitrile group.

    Substitution: Various substituted benzonitrile derivatives.

Scientific Research Applications

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 3-(3,5-Dimethylpyrazol-1-yl)benzonitrile, highlighting differences in substituents, synthesis, and applications:

Compound Name Substituents on Pyrazole Key Features Synthesis Method Applications Reference
This compound 3,5-dimethyl Electron-donating methyl groups; benzonitrile for π-interactions Nucleophilic substitution/Pd-catalyzed Catalysis, OLED materials (inferred)
3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile 4-bromo, 3,5-dimethyl Bromine enhances electrophilicity; methylene spacer NaOH-mediated substitution in THF Potential halogenated intermediates
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile 5-amino, 3-hydroxy Polar substituents (NH₂, OH); ketone and benzalydine groups Condensation with benzaldehyde Pharmaceutical intermediates
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Phenoxazine-carbazole Extended π-system with carbazole and phenoxazine Multi-step coupling TADF materials in OLEDs

Key Observations:

  • Steric and Electronic Effects : The 3,5-dimethyl groups in the target compound provide steric bulk and electron-donating effects, enhancing stability in catalytic cycles compared to brominated analogues (e.g., ) .
  • Reactivity: Bromine in 3-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile increases electrophilicity, enabling cross-coupling reactions, whereas the amino and hydroxy groups in ’s compound favor hydrogen bonding and solubility in polar solvents .
  • Applications : Benzonitrile derivatives with extended π-systems (e.g., ) are prioritized in OLEDs for their thermally activated delayed fluorescence (TADF), while simpler pyrazole-nitrile structures may serve as ligands in Pd-catalyzed reactions () .

Physicochemical Properties

  • The absence of a carbonyl in the target compound would simplify its IR profile .
  • Solubility : The dimethyl groups increase hydrophobicity compared to hydroxylated derivatives (e.g., ), limiting aqueous solubility but enhancing compatibility with organic solvents .
  • Thermal Stability : Methyl groups likely improve thermal stability relative to brominated analogues, as seen in ’s synthesis under reflux conditions .

Biological Activity

3-(3,5-Dimethylpyrazol-1-yl)benzonitrile is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H12N4\text{C}_{12}\text{H}_{12}\text{N}_4

This compound features a benzonitrile moiety linked to a dimethylpyrazole group, which plays a crucial role in its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : The pyrazole ring is synthesized through a condensation reaction involving appropriate aldehydes and hydrazine derivatives.
  • Nitrile Substitution : The benzonitrile component is introduced via nucleophilic substitution on the benzene ring, resulting in the final compound.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in various models. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways.

Mechanism of Action :
The anti-inflammatory activity is believed to stem from the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in breast cancer cells (MCF-7) at concentrations above 10 µM. The mechanism involved the activation of caspase-3 and caspase-9 pathways .

Case Study 2: Neurological Applications

Another study explored the neuroprotective effects of this compound in models of neurodegeneration. It was found to enhance neuronal survival and reduce oxidative stress markers in primary neuronal cultures exposed to neurotoxic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-dimethylpyrazol-1-yl)benzonitrile, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, triazenylpyrazole precursors are reacted with benzonitrile derivatives under controlled conditions. Key parameters include temperature (e.g., 50°C for azide coupling), solvent choice (e.g., methylene chloride), and catalysts (e.g., trifluoroacetic acid). Reaction progress is monitored via TLC, and purification employs flash chromatography with cyclohexane/ethyl acetate gradients .
  • Optimization : Adjusting reaction time (e.g., 3 h vs. 16 h) can increase yields from 88% to 96%. Precursor scoring and relevance heuristics are critical for selecting efficient starting materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (e.g., 400 MHz in CDCl3_3) confirm substituent positions and aromaticity. Peaks at δ 7.61–7.78 ppm (benzonitrile protons) and δ 5.93 ppm (pyrazole CH) are diagnostic .
  • IR : Strong absorption at 2228 cm1^{-1} (C≡N stretch) and 2121 cm1^{-1} (azide N3_3 stretch) .
  • MS : High-resolution EI-MS (m/z 224.0805 [M+^+]) validates molecular formula (C11_{11}H8_8N6_6) .

Q. What are the primary research applications of this compound in heterocyclic chemistry?

  • Applications :

  • Tetrazine synthesis : Acts as a precursor for 3-(3,5-dimethylpyrazol-1-yl)tetrazines via nucleophilic substitution (e.g., with morpholine or diethylamine) .
  • Coordination chemistry : Pyrazole nitrogens may serve as ligands for transition metals in catalytic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for derivatives of this compound?

  • Methodology :

  • Software tools : Use SHELX for structure refinement and ORTEP-3 for graphical representation of torsion angles and bond distances. Cross-validate with single-crystal XRD data .
  • Case study : For 3-(3,5-dimethylpyrazol-1-yl)propanamide, discrepancies in dihedral angles were resolved via SHELXL refinement, confirming planar geometry of the pyrazole ring .

Q. What computational strategies are recommended for predicting the reactivity of this compound in cross-coupling reactions?

  • Methodology :

  • DFT calculations : Model transition states for Pd-catalyzed couplings (e.g., Suzuki-Miyaura) using Gaussian or ORCA. Focus on electron-withdrawing effects of the benzonitrile group .
  • Database mining : Leverage REAXYS and PubChem to compare reactivity with analogs like 2-chloro-6-(3,5-dimethylpyrazol-1-yl)benzonitrile .

Q. How can reaction yields be improved for derivatives with sterically hindered substituents?

  • Methodology :

  • Solvent effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of bulky intermediates .
  • Catalyst screening : Test Pd(NHC) complexes for enhanced turnover in cross-coupling reactions .
  • Example : Substituting triethylamine with DBU in azide couplings increased yields by 15% .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(3,5-Dimethylpyrazol-1-yl)benzonitrile
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3-(3,5-Dimethylpyrazol-1-yl)benzonitrile

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